2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring, a thian-4-ylamino group, and a methyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the thian-4-ylamino group. One common method involves the reaction of a suitable pyrrolidine precursor with a thian-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or ethanol. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This method is advantageous for large-scale production due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the thian-4-ylamino group.
Thian-4-ylamine: Contains the thian-4-ylamino group but lacks the pyrrolidine ring.
Propanone Derivatives: Compounds with a similar propanone backbone but different substituents.
Uniqueness
2-Methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-10(2)13(16)15-6-3-12(9-15)14-11-4-7-17-8-5-11/h10-12,14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNZXBZMHWUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)NC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.